

An In-depth Technical Guide to Basifungin (Aureobasidin A): Discovery and Origin

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Compound of Interest

Compound Name: Basifungin

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Abstract

Basifungin, also known as Aureobasidin A (AbA), is a cyclic depsipeptide antibiotic with potent antifungal properties.[1][2] Isolated from the filamentous fungus *Aureobasidium pullulans*, this natural product has garnered significant interest within the scientific community due to its unique mechanism of action and broad-spectrum activity against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of **Basifungin**, with a focus on its quantitative antifungal activity, detailed experimental protocols, and the signaling pathway it inhibits.

Discovery and Origin

Basifungin (Aureobasidin A) was first isolated from the culture broth of the fungus *Aureobasidium pullulans* R106.[1][3] It is a cyclic nonadepsipeptide, meaning it contains nine amino acid residues and at least one ester linkage in its ring structure.[4] The producing organism, *A. pullulans*, is a ubiquitous black yeast-like fungus commonly found in various terrestrial and aquatic environments. The discovery of Aureobasidin A provided a novel scaffold for the development of antifungal agents with a distinct mechanism of action compared to existing therapies.

Antifungal Activity

Aureobasidin A exhibits potent fungicidal activity against a wide array of pathogenic yeasts and molds. Its efficacy has been demonstrated against clinically relevant species, including various *Candida* and *Aspergillus* species. The primary molecular target of Aureobasidin A is inositol phosphorylceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. By inhibiting this enzyme, Aureobasidin A disrupts the integrity of the fungal cell membrane, leading to cell death.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aureobasidin A against various fungal species, providing a quantitative measure of its antifungal potency.

Fungal Species	Strain	MIC (µg/mL)	Reference
<i>Saccharomyces cerevisiae</i>	ATCC9763 (diploid)	0.2-0.4	
<i>Saccharomyces cerevisiae</i>	SH3328 (haploid)	0.1	
<i>Saccharomyces cerevisiae</i>	Sake yeast (diploid)	0.1-0.2	
<i>Candida albicans</i>	Planktonic (MIC ₅₀)	1	
<i>Candida albicans</i>	Planktonic (MIC ₉₀)	1	
<i>Candida albicans</i>	Biofilm (MIC ₅₀)	8	
<i>Candida albicans</i>	Biofilm (MIC ₉₀)	≥64	
<i>Candida glabrata</i>	Planktonic (MIC ₅₀)	0.25-2	
<i>Candida glabrata</i>	Planktonic (MIC ₉₀)	0.25-2	
<i>Aspergillus niger</i>	-	Susceptible	
<i>Aspergillus nidulans</i>	-	Susceptible	
<i>Aspergillus fumigatus</i>	-	>50	
<i>Aspergillus flavus</i>	-	>50	

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A's primary mechanism of action is the inhibition of inositol phosphorylceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthetic pathway. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide, forming IPC. IPC is a precursor for more complex sphingolipids that are essential components of the fungal cell membrane, contributing to its structural integrity and function. By blocking IPC synthesis, Aureobasidin A leads to the depletion of essential sphingolipids and the accumulation of cytotoxic ceramide, ultimately resulting in fungal cell death.

Caption: Inhibition of IPC Synthase by Aureobasidin A.

Experimental Protocols

Isolation and Purification of Aureobasidin A from *Aureobasidium pullulans*

This protocol outlines the general steps for the extraction and purification of Aureobasidin A from a culture of *A. pullulans*.

Materials:

- *Aureobasidium pullulans* culture
- Fermentation medium (e.g., Potato Dextrose Broth)
- Ethyl acetate
- Methanol
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Fermentation: Inoculate a suitable fermentation medium with *A. pullulans* and incubate with shaking for several days to allow for the production of Aureobasidin A.
- Extraction:
 - Separate the fungal mycelia from the culture broth by filtration or centrifugation.
 - Extract the culture filtrate with an equal volume of ethyl acetate.
 - Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
- Purification:
 - Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in chloroform or a similar solvent system.
 - Collect fractions and monitor for the presence of Aureobasidin A using Thin Layer Chromatography (TLC) or HPLC.
 - Pool the fractions containing Aureobasidin A and concentrate them.
 - Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
 - Collect the peak corresponding to Aureobasidin A and verify its purity by analytical HPLC and mass spectrometry.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of Aureobasidin A against IPC synthase.

Materials:

- Microsomal fractions containing IPC synthase from the target fungus
- Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

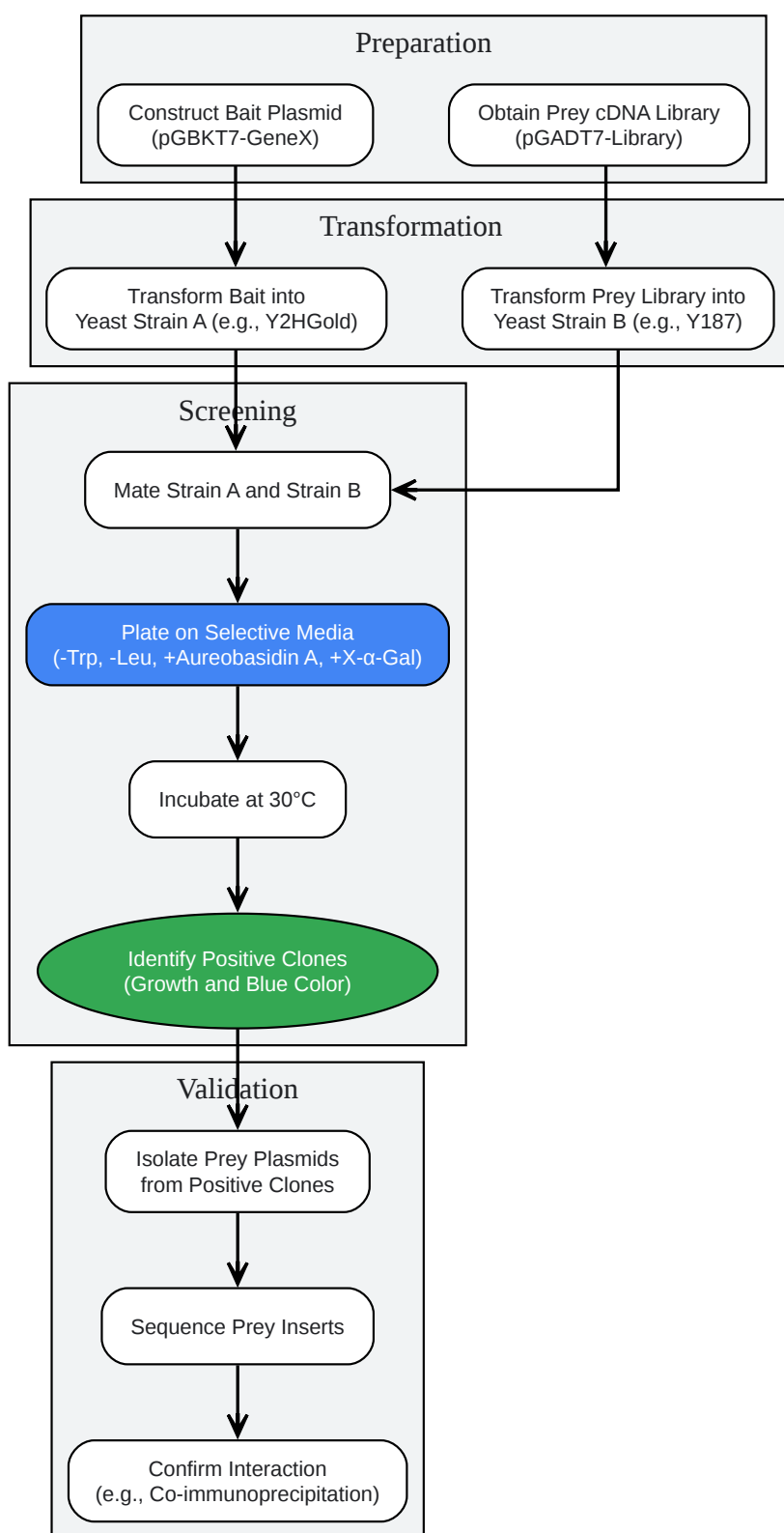
- Phosphatidylinositol (PI)
- Aureobasidin A
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- HPLC system with a fluorescence detector

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of Aureobasidin A. Pre-incubate for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme.
- **Initiate Reaction:** Start the enzymatic reaction by adding the fluorescent ceramide substrate and PI.
- **Incubation:** Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.
- **Stop Reaction and Lipid Extraction:** Terminate the reaction by adding a chloroform/methanol mixture. Extract the lipids into the organic phase.
- **Analysis:**
 - Dry the lipid extract and resuspend it in a small volume of a suitable solvent.
 - Separate the fluorescently labeled IPC product from the unreacted ceramide substrate using HPLC on a silica or C18 column.
 - Quantify the amount of fluorescent IPC product using a fluorescence detector.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of Aureobasidin A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Yeast Two-Hybrid (Y2H) Screening Using Aureobasidin A Selection

Aureobasidin A is a powerful selection agent in Y2H systems due to its fungicidal nature, which reduces the background of non-interacting clones.



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Caption: Yeast Two-Hybrid Screening Workflow.

Procedure Outline:

- **Vector Construction:** Clone the gene of interest (bait) into a Y2H bait vector (e.g., containing the GAL4 DNA-binding domain). A cDNA library (prey) is cloned into a Y2H prey vector (e.g., containing the GAL4 activation domain).
- **Yeast Transformation:** Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa) and the prey library into a yeast strain of the opposite mating type (e.g., MATα).
- **Mating:** Mix the two yeast strains to allow for mating and the formation of diploid cells containing both bait and prey plasmids.
- **Selection:** Plate the diploid yeast on a selective medium lacking certain nutrients (to select for the presence of both plasmids) and containing Aureobasidin A. Only yeast cells in which the bait and prey proteins interact will be able to activate the reporter gene (e.g., AUR1-C), conferring resistance to Aureobasidin A and allowing for growth.
- **Identification and Validation:** Isolate and sequence the prey plasmids from the surviving colonies to identify the interacting proteins. Further biochemical or genetic assays are then performed to validate the interaction.

Conclusion

Basifungin (Aureobasidin A) represents a significant discovery in the field of antifungal research. Its unique origin from *Aureobasidium pullulans* and its specific mechanism of action targeting fungal sphingolipid biosynthesis make it a valuable tool for both basic research and as a potential lead compound for the development of new antifungal therapies. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its applications in combating fungal diseases.

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